molecular formula C18H20N4O3 B2799199 ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate CAS No. 1900037-63-9

ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate

Cat. No.: B2799199
CAS No.: 1900037-63-9
M. Wt: 340.383
InChI Key: GDHJQGXSPKQIAR-UHFFFAOYSA-N
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Description

ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate typically involves multiple steps. One common route starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine moiety. The final step involves the esterification of the benzoate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives

Uniqueness

ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate is unique due to its specific combination of functional groups and rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer improved stability, reactivity, or bioactivity .

Biological Activity

Ethyl 2-[6-(pyrrolidin-1-yl)pyrimidine-4-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a pyrimidine core substituted with a pyrrolidine moiety and an ethyl benzoate group. The structural framework suggests potential interactions with biological targets, particularly in modulating enzyme activity related to inflammation and microbial resistance.

1. Anti-inflammatory Activity

Pyrimidine derivatives, including compounds similar to this compound, have demonstrated significant anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) production. For instance, derivatives in similar studies showed effective ED50 values ranging from 8.23 to 11.60 μM, comparable to indomethacin, a standard anti-inflammatory drug .

The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy, with some compounds exhibiting stronger selectivity for COX-2, which is associated with inflammatory processes .

2. Antibacterial Activity

The antibacterial properties of this compound are supported by studies on pyrrolidine derivatives that show promising activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrrolidine compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

The presence of electron-donating or -withdrawing groups on the pyrrolidine ring has been shown to enhance antibacterial activity, suggesting that modifications to the compound's structure could further improve its efficacy .

3. Anticancer Potential

Recent advances in pyrimidine-based drugs highlight their role in cancer therapy. Compounds structurally related to this compound have been reported to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrimidine ring can significantly enhance anticancer activity by affecting cellular uptake and target interaction .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

StudyFindings
Demonstrated anti-inflammatory effects comparable to indomethacin with significant inhibition of COX enzymes.
Showed potent antibacterial activity against S. aureus and E. coli with low MIC values.
Indicated potential anticancer properties through apoptosis induction in cancer cell lines.
Highlighted the role of structural modifications in enhancing biological potency across various therapeutic areas.

Properties

IUPAC Name

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)21-17(23)15-11-16(20-12-19-15)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHJQGXSPKQIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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